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D011-2120

Venezuelan equine encephalitis virus antiviral EC50 broad-spectrum antiviral

Antiviral screening requires validated reference egress inhibitors. Generic tubulin binders risk invalidating outcomes-chemical similarity does not predict antiviral mechanism. D011-2120 blocks microtubule polymerization, disrupts Golgi integrity, and inhibits viral trafficking to the plasma membrane. Validated against RVFV, EBOV, MARV, VEEV, and LASV (EC50 41.6-87.1 µM). • Defined mechanism: Microtubule depolymerization → Golgi disruption → egress blockade, distinct from trans-Golgi budding inhibitors • Consistent potency baseline across four viral families for reliable cross-assay normalization • Explicit SI values (1.0-1.2) for cytotoxicity-controlled benchmarking

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B1669704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD011-2120
SynonymsD011-2120;  D011 2120;  D0112120; 
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC
InChIInChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3
InChIKeyLVVSKXULWVLTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D011-2120: Microtubule Polymerization Inhibitor


D011-2120 (CAS: 620931-39-7) is a synthetic small molecule identified as a microtubule polymerization inhibitor that disrupts Golgi complex integrity and blocks viral trafficking to the plasma membrane during egress [1]. Discovered through high-content image-based screening of an 849-compound protease inhibitor library, D011-2120 emerged as one of four hit compounds with broad-spectrum activity against highly pathogenic RNA viruses including Rift Valley fever virus (RVFV), Ebola virus (EBOV), Marburg virus (MARV), Venezuelan equine encephalitis virus (VEEV), and Lassa virus (LASV) [1]. The compound, with molecular formula C17H15NO3 and molecular weight 281.31 g/mol, represents a chemical scaffold distinct from classical nucleoside analogs or protease inhibitors .

Probe Type Microtubule polymerization inhibitor with Golgi disruption phenotype
Viral Lifecycle Stage Virus egress inhibition; not a replication inhibitor
Antiviral Spectrum Broad activity against VEEV, EBOV, MARV, LASV in cell-based assays

D011-2120 Irreplaceability


Microtubule inhibitors exhibit profound mechanistic divergence in antiviral applications: compounds targeting identical cellular structures produce distinct phenotypic outcomes depending on their specific binding site, kinetics of polymerization inhibition, and downstream effects on organelle integrity [1]. Within the RVFV hit set, both D011-2120 and G202-0362 block virus egress, yet only D011-2120 accomplishes this via microtubule polymerization inhibition and Golgi disruption, whereas G202-0362 acts through inhibition of trans-Golgi virus budding [1]. Moreover, two other in-class hits (C795-0925 and F694-1532) inhibit viral replication rather than egress, demonstrating that chemical similarity does not predict antiviral mechanism [1]. Consequently, substituting D011-2120 with a generic tubulin binder or another in-library analog risks invalidating experimental outcomes by altering the stage of viral lifecycle intervention.

Mechanism Mismatch G202-0362 blocks trans-Golgi budding, not microtubule polymerization; egress pathway endpoints may differ substantially.
Lifecycle Stage Shift C795-0925 and F694-1532 inhibit replication, not egress; direct substitution would alter the intervention stage and experimental readouts.
Scaffold-Specific Divergence In-class hits from the same library differ in antiviral mechanism; structural similarity does not guarantee functional interchangeability.

D011-2120 Comparative Evidence


Antiviral Potency Against VEEV

In VEEV-infected HeLa cells (MOI 0.5, 20 h), D011-2120 demonstrates an EC50 of 41.6 µM, compared to 10.2 µM for C795-0925 and 75 µM for ribavirin [1]. This places D011-2120's potency intermediate among the library hits and superior to the clinical reference compound ribavirin by 1.8-fold.

VEEV EC50 Potency
Head-to-head
D011-2120 41.6 µM vs. ribavirin 75 µM
Supports egress-targeted screening probe selection
HeLa cells, MOI 0.5, 20 h; C795-0925 10.2 µM, G202-0362 48.9 µM
Venezuelan equine encephalitis virus antiviral EC50 broad-spectrum antiviral

Selectivity Index Against EBOV

Against Ebola virus (EBOV) in HeLa cells (MOI 3, 48 h), D011-2120 achieves a selectivity index (SI = CC50/EC50) of 1.2, derived from EC50 = 54.1 µM and CC50 = 65.6 µM [1]. In contrast, C795-0925 has an undefined SI due to ND CC50 but exhibits a lower EC50 of 46.6 µM, while G202-0362 achieves the highest SI (>12.5) with an EC50 of 16.1 µM.

EBOV Selectivity Index
Head-to-head
SI 1.2 (CC50 65.6 µM / EC50 54.1 µM)
Defined selectivity index context; supports cytotoxicity-controlled assays
HeLa cells, MOI 3, 48 h; G202-0362 SI >12.5
Ebola virus selectivity index CC50/EC50 ratio

Broad-Spectrum Antiviral Activity

D011-2120 demonstrates consistent antiviral activity across VEEV, EBOV, MARV, and LASV, with EC50 values ranging from 41.6 µM to 87.1 µM [1]. This profile contrasts with G202-0362, which shows potent activity against EBOV (EC50 = 16.1 µM) and MARV (34.1 µM) but fails to inhibit LASV (EC50 = ND), and with C795-0925, which maintains activity across all four viruses but with variable potency (10.2–81.4 µM).

Cross-Virus EC50 Range
Head-to-head
VEEV 41.6, EBOV 54.1, MARV 87.1, LASV 46.8 µM
Supports standardized cross-virus comparison
2.1-fold range; HeLa cells, varied MOI
broad-spectrum antiviral RNA viruses comparative EC50

Egress Inhibition Mechanism

Time-of-addition assays in RVFV-infected HeLa cells reveal that D011-2120 and G202-0362 target virus egress, whereas C795-0925 and F694-1532 inhibit virus replication [1]. Critically, while both D011-2120 and G202-0362 affect egress, D011-2120 acts by blocking microtubule polymerization and disrupting Golgi complex integrity, whereas G202-0362 inhibits virus budding from the trans-Golgi without affecting microtubules [1]. This mechanistic bifurcation is not predictable from EC50 data alone.

Mechanism of Action
Class-level
Microtubule polymerization inhibition & Golgi disruption
Not interchangeable with trans-Golgi or replication inhibitors
Time-of-addition assay; RVFV MP12, MOI 10
mechanism of action virus egress microtubule polymerization

D011-2120 Application Scenarios


Broad-Spectrum Antiviral Screening

D011-2120 is optimally deployed as a reference egress inhibitor in phenotypic screening campaigns targeting VEEV, EBOV, MARV, and LASV. Its EC50 values (41.6–87.1 µM) provide a consistent potency baseline across four viral families [1], enabling reliable cross-assay normalization and hit stratification.

Virus Egress & Microtubule Dynamics

D011-2120 serves as a validated chemical probe for dissecting the role of microtubule polymerization in viral trafficking to the plasma membrane [1]. Unlike G202-0362, which blocks trans-Golgi budding, D011-2120 disrupts Golgi integrity via microtubule depolymerization, making it the preferred tool for studying host cytoskeletal contributions to egress.

Comparative Pharmacology with Replication Inhibitors

D011-2120 enables side-by-side evaluation of egress-targeted vs. replication-targeted antiviral strategies when paired with C795-0925 or F694-1532 [1]. This comparative approach is essential for elucidating viral lifecycle vulnerabilities and prioritizing mechanism-based lead series.

Cytotoxicity-Controlled Antiviral Assays

With a defined selectivity index (SI) of 1.2 against EBOV and 1.0 against VEEV and MARV [1], D011-2120 provides a narrow but explicitly characterized therapeutic window. This makes it suitable for assays where compound-induced cytotoxicity must be explicitly measured and controlled, serving as a benchmark for evaluating compounds with improved SI values.

Application
Selection Property
Validation Focus
Broad-Spectrum Antiviral Screening
Cross-virus potency consistency context
Standardized antiviral endpoint review
Virus Egress & Microtubule Dynamics
Microtubule polymerization inhibition context
Golgi integrity disruption endpoint monitoring
Comparative Antiviral Pharmacology
Egress vs. replication inhibitor context
Mechanism-based lead stratification
Cytotoxicity-Controlled Assays
Defined selectivity index context
Cytotoxicity endpoint-controlled assay interpretation
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